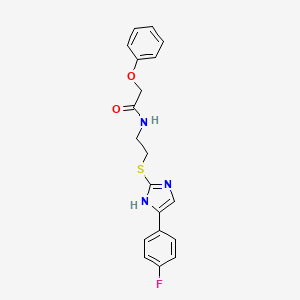

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2S/c20-15-8-6-14(7-9-15)17-12-22-19(23-17)26-11-10-21-18(24)13-25-16-4-2-1-3-5-16/h1-9,12H,10-11,13H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITSVIKLFIOFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors, which could be a potential target for this compound.

Mode of Action

It’s known that indole derivatives often interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization. This could potentially be a mode of action for this compound.

Biochemical Pathways

It’s known that indole derivatives often participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

It’s known that indole derivatives often exhibit a broad spectrum of biological activities, suggesting that this compound may have diverse molecular and cellular effects.

Biological Activity

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of approximately 383.49 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which is crucial for its biological activity.

Biological Activity

Anticancer Activity

this compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated IC50 values in the low micromolar range against human breast cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death. Comparative studies have shown that it exhibits efficacy comparable to established antibiotics such as norfloxacin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation and survival by binding to their active sites.

- Receptor Modulation : It acts as a modulator for various receptors involved in signaling pathways, potentially influencing apoptosis and cell cycle regulation.

- Pathway Interference : By interfering with key metabolic pathways, the compound can alter cellular responses, promoting apoptosis in cancerous cells while inhibiting bacterial growth.

Case Studies

- Cytotoxicity Assay : A study conducted on several cancer cell lines (e.g., MCF-7 and A549) revealed that this compound exhibited IC50 values ranging from 5 to 10 µM, showcasing its potential as an effective anticancer agent .

- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, demonstrating its effectiveness as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(2-(1H-imidazol-2-yl)ethyl)-3-methoxybenzamide | Lacks fluorophenyl group | Moderate anticancer activity | 15 |

| N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide | Chlorine instead of fluorine | Lower potency than target compound | 20 |

The unique fluorophenyl group in this compound significantly enhances its biological activity compared to similar compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Imidazole Derivatives

a) 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (CAS 296274-54-9)

- Structural Differences : Replaces the imidazole ring with a benzoimidazole system and lacks the thioethyl spacer.

b) N-(2,4-Difluorophenyl)-2-((5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide (CAS 941880-05-3)

Acetamide Variants

a) N-(2-((5-(4-Fluorophenyl)-1H-Imidazol-2-yl)thio)ethyl)-2-Phenylacetamide (CAS 897456-15-4)

- Structural Differences: Substitutes the phenoxy group with a phenyl ring in the acetamide moiety.

b) Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide

Heterocyclic Hybrids

a) Flufenacet (CAS 142459-58-3)

- Structural Differences : Contains a trifluoromethyl-thiadiazole ring instead of an imidazole.

b) 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)thio)-N-(4-Fluorophenyl)Acetamide (5d)

Comparative Physicochemical Properties

*Estimated using fragment-based methods.

Q & A

Q. What is the standard synthetic route for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-phenoxyacetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A mixture of 5-(4-fluorophenyl)-1H-imidazole-2-thiol (0.002 mol), 2-chloro-N-(thiazol-2-yl)acetamide (equimolar), and potassium carbonate (as a base) is refluxed in a polar aprotic solvent (e.g., ethanol or DMF) under anhydrous conditions. Post-reaction, the crude product is recrystallized from ethanol to yield pure crystals. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase . Analogous procedures for thioether bond formation in related compounds involve refluxing in toluene/water mixtures with sodium azide or other catalysts .

Q. What spectroscopic and analytical methods are used to confirm the compound’s structure and purity?

- Methodological Answer :

- Melting Point : Determined via capillary tube analysis to assess purity.

- IR Spectroscopy : Identifies characteristic bands (e.g., S-H stretch at ~2500 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- NMR (¹H/¹³C) : Peaks for the 4-fluorophenyl group (δ 7.2–7.6 ppm in ¹H; δ 115–165 ppm in ¹³C), imidazole protons (δ 7.8–8.2 ppm), and thioether linkage (δ 2.8–3.2 ppm for -SCH₂-).

- Elemental Analysis : Calculated vs. experimental C, H, N, and S values are compared to validate stoichiometry .

Q. How is the compound purified post-synthesis, and what solvents are optimal?

- Methodological Answer : Recrystallization in ethanol is standard due to the compound’s moderate solubility in polar solvents. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional crystallization may be employed. Solvent selection is critical: toluene/water systems (8:2) are effective for azide intermediates, while DMF is avoided due to high boiling points .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Compare polar aprotic (DMF, acetonitrile) vs. biphasic (toluene/water) systems to enhance nucleophilicity.

- Catalyst Selection : Test K₂CO₃ vs. NaN₃ for base-mediated thiol activation.

- Temperature Gradients : Reflux (80–100°C) vs. microwave-assisted synthesis for reduced reaction time.

- Stoichiometry Adjustments : Excess thiol (1.2 eq) to drive the substitution reaction .

Q. What structural modifications enhance biological activity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Aryl Substitutions : Replace 4-fluorophenyl with bromo-, methyl-, or methoxy groups to evaluate electronic effects on receptor binding.

- Heterocycle Variations : Substitute the imidazole core with triazole or thiazole rings to probe steric compatibility.

- Biological Assays : Test analogs for IC₅₀ values against target enzymes (e.g., cyclooxygenase COX1/2) and compare docking scores (e.g., AutoDock Vina) with experimental bioactivity .

Q. How do computational methods streamline reaction design and molecular docking?

- Methodological Answer :

- Reaction Path Prediction : Quantum mechanical calculations (DFT) model transition states and activation energies for substitution reactions.

- Molecular Docking : Use Schrödinger Suite or GOLD to predict binding poses in enzyme active sites (e.g., COX2). For example, docking studies of analogs (9c, 9g, 9m) revealed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

Q. How are contradictions in elemental analysis or spectral data resolved?

- Methodological Answer : Discrepancies between calculated and experimental elemental composition (e.g., C ± 0.3%) may arise from incomplete purification or hygroscopicity. Solutions include:

- Repeated Recrystallization : Use mixed solvents (ethanol/water) to remove salts.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- Dynamic NMR : Resolve tautomeric equilibria in imidazole rings that complicate spectral interpretation .

Q. What mechanistic insights explain thioether bond formation in this compound?

- Methodological Answer : The reaction proceeds via a two-step mechanism:

- Thiol Deprotonation : K₂CO₃ generates a thiolate ion (R-S⁻), enhancing nucleophilicity.

- Nucleophilic Substitution : Thiolate attacks the electrophilic carbon in 2-chloroacetamide, displacing chloride.

Kinetic studies (e.g., varying base strength: K₂CO₃ vs. Et₃N) and isotopic labeling (¹³C-Cl) can validate the pathway .

Q. How are molecular docking predictions experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., COX2) to compare predicted vs. observed binding modes.

- Site-Directed Mutagenesis : Mutate key residues (e.g., Arg120Ala in COX2) and measure activity loss to confirm docking interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and correlate with docking scores .

Q. What advanced separation techniques improve purity for biological testing?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve isomers.

- Membrane Filtration : Remove endotoxins via 0.22 µm filters for in vitro assays.

- Chiral Separation : For enantiomeric impurities, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.